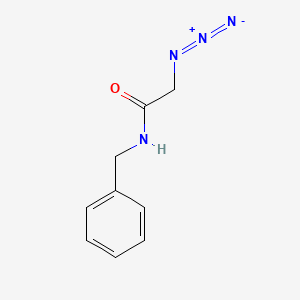![molecular formula C8H12N2O3 B3376058 [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid CAS No. 1170618-15-1](/img/structure/B3376058.png)
[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid
Overview
Description
“[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid” is a chemical compound with the molecular formula C8H12N2O3 . It has a molecular weight of 184.19 . The compound is part of the pyrazole family, which is a class of compounds known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of “[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Drug Discovery
The pyrazole scaffold, which includes 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, has a wide range of applications in medicinal chemistry and drug discovery . The popularity of pyrazoles in these fields has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles, including 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, are also used in agrochemistry . Their unique chemical structure and properties make them useful in the development of new agrochemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles are often used as ligands due to their ability to donate electrons through the nitrogen atoms . This makes 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid a potential candidate for the synthesis of various coordination compounds .
Organometallic Chemistry
Pyrazoles, such as 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, have applications in organometallic chemistry . They can act as bridging ligands in the formation of organometallic complexes .
Synthesis of Acetamide Derivatives
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid can be used in the synthesis of acetamide derivatives . In a study, a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized, and their biological activities were evaluated .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect pathways related to these diseases .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-10-7(3-4-9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIXHKLHIFDARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3376036.png)



![5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3376056.png)

